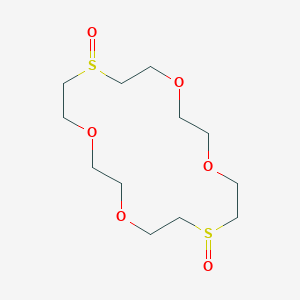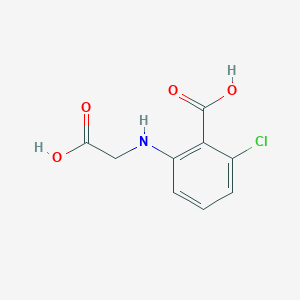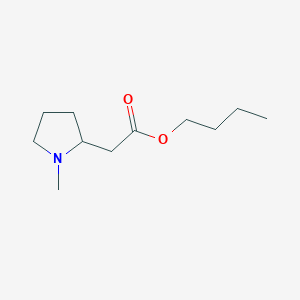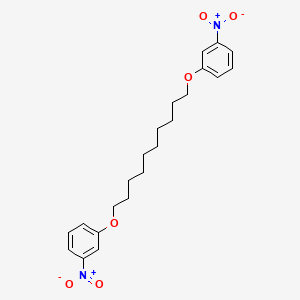
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide typically involves the reaction of diethylene glycol with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. The process can be summarized as follows:
Reactants: Diethylene glycol and sulfur dichloride.
Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Catalysts: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ethers, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Industry: It is used in the extraction and separation of metal ions in various industrial processes.
Wirkmechanismus
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide exerts its effects involves the formation of stable complexes with metal ions. The ether and thioether groups in the compound act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in applications such as metal ion extraction and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
18-crown-6: A well-known crown ether with a similar cyclic structure but without sulfur atoms.
Dibenzo-18-crown-6: Contains benzene rings in addition to the crown ether structure.
Uniqueness
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is unique due to the presence of both ether and thioether groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to other crown ethers. This makes it particularly valuable in applications requiring selective metal ion binding and stabilization.
Eigenschaften
CAS-Nummer |
108942-74-1 |
|---|---|
Molekularformel |
C12H24O6S2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,4,10,13-tetraoxa-7λ4,16λ4-dithiacyclooctadecane 7,16-dioxide |
InChI |
InChI=1S/C12H24O6S2/c13-19-9-5-15-1-2-16-6-10-20(14)12-8-18-4-3-17-7-11-19/h1-12H2 |
InChI-Schlüssel |
QGIDSTICJAVZLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCS(=O)CCOCCOCCS(=O)CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964968.png)

![7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11964981.png)
![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964989.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964990.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965003.png)



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11965032.png)
